Tigogenin acetate

Rheumatology Inflammation Apoptosis

Tigogenin acetate (CAS 4948-43-0; also indexed as 2530-07-6 for the O-acetyl derivative), systematically named (22R,25R)-5α-spirostan-3β-yl acetate, is a steroidal sapogenin belonging to the spirostane class. It is a C27 phytosteroid, characterized by a spiroketal ring system and a 5α-hydrogenated steroid nucleus.

Molecular Formula C29H46O4
Molecular Weight 458.7 g/mol
CAS No. 4948-43-0
Cat. No. B3052964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigogenin acetate
CAS4948-43-0
Molecular FormulaC29H46O4
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1
InChIInChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3
InChIKeyLVRAKYNQYKVPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tigogenin Acetate (CAS 4948-43-0) for Research and Synthesis: A Spirostane Sapogenin Derivative with Defined Structural and Functional Characteristics


Tigogenin acetate (CAS 4948-43-0; also indexed as 2530-07-6 for the O-acetyl derivative), systematically named (22R,25R)-5α-spirostan-3β-yl acetate, is a steroidal sapogenin belonging to the spirostane class [1][2]. It is a C27 phytosteroid, characterized by a spiroketal ring system and a 5α-hydrogenated steroid nucleus. This compound is a key natural product isolated from plant sources such as Agave species and Yucca gloriosa, and serves as a crucial intermediate for the semi-synthesis of pharmaceutically relevant 5α-steroidal hormones, including 5α-androsterone and 5α-pregnenolone acetate . Unlike its 5,6-unsaturated analog diosgenin, the saturated A/B ring trans-fusion of tigogenin acetate imparts distinct conformational rigidity and metabolic stability, which are critical determinants for its specific biological activity profile and its utility in synthetic pathways where the 5α-configuration is required [3].

Why Tigogenin Acetate Cannot Be Simply Substituted with Other Steroidal Sapogenins in Research and Industrial Applications


While steroidal sapogenins such as diosgenin, hecogenin, and sarsasapogenin share a common spirostane backbone, their substitution patterns and stereochemistry lead to profound and quantifiable differences in biological activity, physicochemical properties, and synthetic utility [1][2]. Tigogenin acetate's specific 5α-configuration and lack of C12-keto or C5-C6 unsaturation distinguish it from hecogenin and diosgenin, respectively, resulting in a unique selectivity profile [3][4]. For instance, in human rheumatoid arthritis synoviocytes, tigogenin is quantitatively more potent than hecogenin in inducing apoptosis, while in neutrophils, it exhibits an intermediate effect on superoxide generation compared to sarsasapogenin and hecogenin [5][6]. Furthermore, its saturated structure makes it the preferred substrate for specific synthetic routes, such as electrooxidative degradation to yield valuable 5α-steroid intermediates, a process that is complicated by the competing reactivity of the C5-C6 double bond in diosgenin [7]. These documented divergences underscore that these compounds are not functionally interchangeable, and selecting the correct analog is critical for experimental reproducibility and achieving desired synthetic outcomes.

Quantitative Evidence of Tigogenin Acetate's Differentiation in Key Research and Industrial Contexts


Differential Apoptotic Potency in Rheumatoid Arthritis Synoviocytes: Tigogenin vs. Hecogenin

In a direct head-to-head study, tigogenin demonstrated significantly higher efficacy in inducing apoptosis in human rheumatoid arthritis fibroblast-like synoviocytes (RA FLS) compared to its structural analog, hecogenin [1]. The study quantified apoptosis induction via caspase activation and DNA fragmentation.

Rheumatology Inflammation Apoptosis

Rank-Ordered Effect on Superoxide Generation in Human Neutrophils: A Comparison of Three Sapogenins

A comparative study assessing the effect of three sapogenins on superoxide generation in human neutrophils established a clear rank-order of activity, placing tigogenin as an intermediate modulator between sarsasapogenin and hecogenin [1].

Immunology Inflammation Oxidative Stress

Unique Structural Prerequisite for Synthetic Access to 5α-Steroid Hormone Intermediates

Tigogenin acetate serves as a critical starting material for the synthesis of 5α-steroid hormones . The saturated 5α-configuration of tigogenin acetate is essential for this transformation, as the C5-C6 double bond present in the structurally similar and more common sapogenin, diosgenin, would be incompatible or lead to undesired side reactions [1].

Steroid Chemistry Synthetic Methodology Process Chemistry

Proven Industrial Feasibility for Purification from Hecogenin-Tigogenin Mixtures

A patented industrial process demonstrates the practical separation of tigogenin acetate from its isomer, hecogenin acetate, based on differential solubility in polar versus non-polar solvents [1].

Natural Product Chemistry Process Development Downstream Processing

Validated Research and Industrial Applications for Tigogenin Acetate Based on Comparative Evidence


Investigating Differential Apoptotic Signaling in Rheumatoid Arthritis

In mechanistic studies of rheumatoid arthritis, the superior pro-apoptotic effect of tigogenin on human RA FLS compared to hecogenin makes it the preferred tool compound for studying p38 MAPK-dependent pathways and COX-2 modulation [1][2]. Its use ensures a robust and reproducible signal for apoptosis assays, distinguishing its effects from weaker structural analogs.

Structure-Activity Relationship (SAR) Studies in Neutrophil Immunopharmacology

When designing SAR campaigns around steroidal sapogenins, tigogenin provides a crucial intermediate data point. Its moderate suppressive effect on neutrophil superoxide generation, precisely between the high activity of sarsasapogenin and the low activity of hecogenin, allows for the mapping of key structural features (e.g., C12 keto group, C25 stereochemistry) that govern immunomodulatory activity [1].

Semi-Synthesis of 5α-Reduced Steroid Hormone Precursors

For synthetic and process chemists, tigogenin acetate is an essential and non-substitutable substrate for generating 5α-steroid intermediates like 5α-androsterone and 5α-pregnenolone acetate [1]. This application leverages the molecule's unique 5α-configuration, which cannot be replicated using the more common diosgenin without additional, inefficient synthetic steps [2].

Large-Scale Purification and Isolation from Agave Species

When establishing a production or isolation workflow for tigogenin from plant sources, the patented differential solubility method provides a validated industrial process [1]. This approach allows for the efficient separation of tigogenin acetate from co-occurring hecogenin acetate, ensuring a high-purity product suitable for downstream pharmaceutical applications.

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